Guaiacol Rutinoside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H28O11 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H28O11/c1-8-12(20)14(22)16(24)18(28-8)27-7-11-13(21)15(23)17(25)19(30-11)29-10-6-4-3-5-9(10)26-2/h3-6,8,11-25H,7H2,1-2H3/t8-,11+,12-,13+,14+,15-,16+,17+,18+,19+/m0/s1 |
InChI Key |
LXYVDLMWTMLHTG-HSVXHRDBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3OC)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=CC=C3OC)O)O)O)O)O)O |
Origin of Product |
United States |
Occurrence and Distribution of Guaiacol Rutinoside in Botanical Systems
Natural Occurrence and Baseline Concentrations in Plant Species
Guaiacol (B22219) rutinoside has been identified as a natural constituent in several plant species, even in the absence of specific environmental triggers like smoke. For instance, it is a known component of tobacco (Nicotiana tabacum), where it contributes to the complex chemical profile of the leaves. Research has also documented its presence in the bark of the Eucommia ulmoides tree, a plant valued in traditional medicine.
In the context of viticulture, baseline levels of guaiacol rutinoside can be detected in grapes that have not been exposed to smoke, although these concentrations are typically very low. Studies on various grape varieties, such as Shiraz, have established that trace amounts of this compound can be considered natural components of the fruit. The baseline concentrations are often near or below the limit of detection for many analytical methods but are important for distinguishing between natural presence and accumulation due to environmental factors.
Environmental Inducement of this compound Accumulation
The concentration of this compound in plants can increase substantially in response to specific environmental pressures.
While the primary research focus has been on abiotic factors, the accumulation of phenolic glycosides, in general, is a well-documented plant defense mechanism against biotic stressors like pathogens and insect attacks. When plant cells are damaged, the release of volatile compounds can be part of the defense signaling pathway. The subsequent glycosylation of these compounds, forming molecules like this compound, can sequester potentially toxic phenols and prepare the plant for future stress events.
The most significant and widely studied inducer of this compound accumulation is exposure to smoke from biomass burning, such as bushfires. Grapevines readily absorb volatile phenols, including guaiacol, from smoke through their leaves and berries. Once absorbed, the plant's enzymatic systems detoxify the guaiacol by attaching a rutinose sugar molecule, forming the stable, non-volatile this compound.
This response leads to a dramatic increase in the compound's concentration within the plant tissues. Research has demonstrated a direct relationship between the density of the smoke and the duration of exposure and the resulting levels of this compound found in grapes. For example, studies have shown that even short-term exposure to heavy smoke can lead to concentrations many times higher than the natural baseline.
Influence of Biotic Stressors on Accumulation
Tissue-Specific Accumulation Patterns within Plant Organs
The accumulation of this compound is not uniform throughout the plant; it shows distinct patterns of distribution in different tissues.
Following smoke exposure, grapevine leaves are a primary site for the absorption of volatile phenols. Consequently, significant concentrations of this compound can be found in leaf tissues as the plant metabolizes the absorbed compounds. The compound can also be present in the shoots and stems. There is evidence of translocation, suggesting that this compound formed in the leaves can be transported to other parts of the plant, including the fruit.
The accumulation of this compound in fruit is of paramount concern in winemaking. In grapes, the compound accumulates in the skins and pulp following smoke exposure. The timing of smoke exposure during the grape's development is critical; grapes are most susceptible to smoke uptake from the veraison stage (the onset of ripening) through to harvest. During the winemaking process, particularly during fermentation and aging, the glycosidic bond of this compound can be hydrolyzed by yeast enzymes or acid, releasing the free, volatile guaiacol. This release is what imparts the undesirable smoky, medicinal, or ashy aromas and flavors known as smoke taint to the finished wine.
Data on this compound in Grapes
The table below summarizes findings on the concentration of this compound in grapes under different conditions. Concentrations are typically measured in micrograms per kilogram (µg/kg) or micrograms per liter (µg/L).
| Grape Variety | Exposure Condition | Tissue | This compound Concentration (µg/kg) | Reference |
| Cabernet Sauvignon | Post-veraison smoke exposure | Berries | 62 | |
| Merlot | Post-veraison smoke exposure | Berries | 113 | |
| Shiraz | Unsmoked (Control) | Berries | <1 (Below Limit of Detection) | |
| Shiraz | Smoked | Berries | 28 | |
| Multiple Varieties | Commercial wines from smoke-affected vintages | Wine | Ranged from not detected to >100 µg/L |
Distribution in Vegetative Tissues (e.g., Leaves, Shoots)
Intraspecific and Interspecific Variability in this compound Profiles
The concentration and profile of this compound exhibit significant variability, both between different plant species (interspecific) and within a single species (intraspecific). This variability is most thoroughly documented in grapevines (Vitis vinifera).
Interspecific Variability:
The most pronounced interspecific difference is the extensive documentation of this compound in Vitis vinifera following smoke exposure, while its natural occurrence in other plant species is not widely reported in scientific literature. While other plants are known to produce guaiacol derivatives, the specific rutinoside conjugate is a focal point of research in viticulture due to its role in smoke taint. nih.govives-openscience.eu Studies have identified this compound alongside other glycosides like guaiacol glucoside and syringol gentiobioside in smoke-exposed grapes. nih.govresearchgate.net The profile of these glycosides can differ, indicating that the glycosylation pathways may vary between plant types, although comparative studies are limited.
Intraspecific Variability in Vitis vinifera:
Within the species Vitis vinifera, there is considerable variability in the accumulation of this compound among different cultivars. This suggests that genetic factors influence the uptake and metabolism of smoke-derived volatile phenols. For instance, studies have shown that different grape varieties, such as Cabernet Sauvignon, Chardonnay, and Pinot Noir, can accumulate different concentrations of this compound even when exposed to similar smoke conditions. awri.com.aunih.gov
Research has established baseline levels of this compound in various non-smoke-exposed grape varieties to help differentiate between natural background levels and those resulting from smoke exposure. awri.com.au The concentration of this compound is a key metric in these analyses.
The vintage year also plays a crucial role in the levels of this compound, primarily due to the varying incidence and intensity of wildfires. For example, wines from vintages with significant wildfire events, such as 2020 in California, showed elevated levels of this compound compared to wines from years with minimal smoke exposure. ives-openscience.euajevonline.org
The following tables present data on the concentration of this compound and related compounds in different grapevine cultivars and vintages, illustrating this variability.
Concentrations of this compound in Smoke-Affected Wines by Vintage
This table shows the mean concentrations of this compound (in μg/L) in affected wines from different vintages, highlighting the year-to-year variability likely due to wildfire smoke exposure.
| Vintage | Mean this compound Concentration (μg/L) | Reference |
|---|---|---|
| 2015 & 2018 (Affected) | <10 | biorxiv.org |
| 2020 (Affected) | 44 | biorxiv.org |
| 2011 & 2012 (Minimally Affected) | 5-8 | biorxiv.org |
Individual Bound Glycoside Concentrations in a 2020 Smoke-Affected Cabernet Sauvignon Wine
This table details the concentrations of various phenolic glycosides, including this compound, in a specific smoke-affected Cabernet Sauvignon wine from the 2020 vintage.
| Compound | Concentration (μg/L) | Reference |
|---|---|---|
| Guaiacol gentiobioside | 0.55 ± 0.02 | nih.gov |
| Syringol gentiobioside | 35.58 ± 0.24 | nih.gov |
| Guaiacol glucoside | 6.16 ± 0.17 | nih.gov |
| Phenol (B47542) rutinoside | 15.62 ± 0.4 | nih.gov |
| This compound | 5.58 ± 0.20 | nih.gov |
| 4-Methylsyringol gentiobioside | 4.70 ± 0.05 | nih.gov |
| Cresol (B1669610) rutinoside | 7.75 ± 0.01 | nih.gov |
| 4-Methylthis compound | 3.10 ± 0.04 | nih.gov |
Biosynthetic Pathways and Enzymatic Transformations of Guaiacol Rutinoside
Precursor Compounds and Early Metabolic Routes of Guaiacol (B22219) Aglycone
The formation of the guaiacol aglycone (2-methoxyphenol) in plants and microorganisms involves several metabolic precursors and enzymatic steps. Guaiacol is recognized as a product of lignin (B12514952) pyrolysis, which explains its presence in wood smoke. wikipedia.org However, it is also synthesized biologically. Key precursors implicated in the biosynthesis of guaiacol include ferulic acid, vanillin (B372448), and vanillic acid. researchgate.netnih.gov
The primary metabolic pathway proceeds through the non-oxidative decarboxylation of vanillic acid. researchgate.net Studies have demonstrated that vanillin can be oxidized to vanillic acid, which then serves as the direct precursor to guaiacol. researchgate.netnih.gov In the bacterium Alicyclobacillus acidoterrestris, this conversion is well-documented, where NAD(P)+-dependent vanillin dehydrogenases oxidize vanillin to vanillic acid. nih.gov Subsequently, a reversible, oxygen-insensitive, and pyridine (B92270) nucleotide-independent vanillic acid decarboxylase catalyzes the removal of the carboxyl group from vanillic acid to yield guaiacol. nih.gov While other potential precursors like catechol, phenylalanine, and tyrosine have been investigated, they have not been shown to be metabolized to guaiacol. nih.gov
The metabolic relationship between these precursors is crucial for understanding the presence of guaiacol in various natural products.
| Precursor Compound | Intermediate(s) | Final Aglycone | Key Enzyme(s) |
| Ferulic Acid | Vanillin, Vanillic Acid | Guaiacol | Vanillin Synthase, Vanillin Dehydrogenase, Vanillic Acid Decarboxylase |
| Vanillin | Vanillic Acid | Guaiacol | Vanillin Dehydrogenase, Vanillic Acid Decarboxylase |
| Vanillic Acid | - | Guaiacol | Vanillic Acid Decarboxylase |
Elucidation of Glycosylation Pathways for Guaiacol Rutinoside
Once formed, the guaiacol aglycone undergoes glycosylation, a detoxification process in which sugar moieties are attached to the molecule, increasing its water solubility and reducing its volatility. wsu.edu This process results in the formation of various guaiacol glycoconjugates, including this compound. hin.com.auresearchgate.net This transformation is particularly prominent in plants exposed to environmental stressors, such as smoke from wildfires, where guaiacol is absorbed by the plant tissues. wsu.eduhin.com.auresearchgate.net The absorbed volatile phenols are rapidly metabolized into non-volatile glycosides. mdpi.comnih.gov
Identification and Characterization of Uridine Diphosphate Glycosyltransferases (UGTs)
The enzymatic conjugation of sugars to acceptor molecules like guaiacol is catalyzed by Uridine Diphosphate Glycosyltransferases (UGTs). nih.govfrontiersin.org These enzymes are part of a large superfamily that transfers a glycosyl group from an activated nucleotide sugar, such as UDP-glucose, to a lipophilic compound. nih.govfrontiersin.org
Research has identified specific UGTs with activity towards guaiacol. For instance, a UGT from tomato (Solanum lycopersicum), designated SlUGT5, has demonstrated significant in vitro activity with guaiacol as a substrate. nih.govresearchgate.net This enzyme is highly expressed in ripening fruit and flowers. researchgate.net UGTs are crucial in plant homeostasis and detoxification, and their expression allows the plant to sequester potentially harmful compounds in a stable, non-volatile form. sciencereviews.inforesearchgate.net In grapevines exposed to smoke, guaiacol is converted into various glycoconjugates, including glucosides, gentiobiosides (glucose-glucosides), and rutinosides (pentose-glucosides), indicating the activity of multiple UGTs. researchgate.netmdpi.commdpi.com
Enzymatic Mechanisms of Glycosidic Bond Formation
The formation of this compound involves the creation of an O-glycosidic bond between the hydroxyl group of guaiacol and the rutinose sugar moiety. Rutinose is a disaccharide composed of rhamnose and glucose. The biosynthesis of a disaccharide conjugate like this compound is typically a sequential process. First, a UGT transfers a glucose molecule from UDP-glucose to the guaiacol aglycone, forming guaiacol glucoside. researchgate.net Following this initial step, a second glycosyltransferase adds a rhamnose unit (or another pentose (B10789219) sugar) to the glucose moiety to form the rutinoside. researchgate.net This two-step mechanism, involving distinct UGTs with specificity for the aglycone and the intermediate glucoside, results in the formation of the final disaccharide conjugate. sci-hub.se
Regulation of Glycosyltransferase Gene Expression in Response to Environmental Cues
The expression of genes encoding UGTs (glyco-genes) is tightly regulated and can be induced by various external and internal signals, including environmental stress. researchgate.net The accumulation of guaiacol glycosides in plants following exposure to bushfire smoke is a clear example of this inducible defense mechanism. mdpi.comresearchgate.net Studies on grapevines have shown that while guaiacol can be absorbed rapidly, the significant accumulation of its glycosylated forms occurs over a period of several days post-exposure, suggesting a regulated, time-dependent enzymatic process involving the upregulation of specific UGT genes. mdpi.com This response is a part of the plant's broader strategy to manage and detoxify xenobiotics absorbed from the environment. sciencereviews.inforesearchgate.net Nutrients, stress, and other environmental cues can lead to fluctuations in key metabolites that, in turn, influence the expression of genes involved in glycosylation. nih.gov
Deglycosylation Processes and Associated Plant Endogenous Hydrolases
Glycosylation is a reversible process. The breakdown of glycoconjugates, known as deglycosylation, is catalyzed by glycoside hydrolase enzymes, which cleave the glycosidic bonds. This process releases the original aglycone and the sugar moieties. researchgate.netmdpi.com In the context of this compound, deglycosylation releases volatile guaiacol, which can contribute to the aroma profile of fruits and derived products like wine. researchgate.netresearchgate.net
Activity of β-Glycosidase Enzymes in Plant Tissues
The primary enzymes responsible for the hydrolysis of O-glycosides in plants are β-glycosidases (also referred to as β-glucosidases). researchgate.netmdpi.com These enzymes exhibit activity on a wide range of glycosidic precursors. researchgate.net The activity of β-glycosidases is a common mechanism during fruit ripening, where the release of volatile compounds from their non-volatile glycosylated precursors contributes to the development of the fruit's characteristic aroma. researchgate.net
In grape berries, for example, β-glycosidase activity can lead to the release of smoke-derived volatile phenols from their glycoside forms during ripening or later during the winemaking process. researchgate.net This enzymatic cleavage can be influenced by various factors, including pH and the presence of other compounds. mdpi.com The activity of these hydrolases is a critical factor in determining the final concentration of free volatile phenols in plant-based foods and beverages. mdpi.com Studies have also shown that β-glucosidase activity can be enhanced in response to plant stress, such as pathogen infection, as part of a broader defense mechanism. researchgate.netmdpi.com
| Enzyme Class | Substrate | Product(s) | Biological Context |
| β-Glycosidase | This compound | Guaiacol, Rutinose | Fruit Ripening, Response to Stress, Fermentation |
| β-Glucosidase | Guaiacol Glucoside | Guaiacol, Glucose | Fruit Ripening, Response to Stress, Fermentation |
This compound is a glycoside of guaiacol, a naturally occurring phenolic compound. The biosynthesis and enzymatic transformation of this compound are critical areas of study, particularly in the context of food science and plant biochemistry. This article will focus on the biosynthetic pathways leading to this compound and the enzymatic hydrolysis of this compound, with a specific emphasis on the substrate specificity and kinetic parameters of the relevant hydrolases.
Biosynthetic Pathways of this compound
The formation of this compound in plants is a detoxification response to the presence of free guaiacol. This process involves the glycosylation of the guaiacol molecule, rendering it more water-soluble and less volatile. This transformation is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). biorxiv.orgmdpi.comfrontiersin.org
The biosynthesis of this compound is a two-step process:
Glucosylation of Guaiacol: The initial step involves the transfer of a glucose molecule from UDP-glucose to the hydroxyl group of guaiacol. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), forming guaiacol glucoside. Studies have identified UGTs with activity towards guaiacol. For example, a UGT from tomato ( Solanum lycopersicum ), designated as SlUGT5, has demonstrated significant activity in glycosylating guaiacol. nih.gov
Rutinosylation of Guaiacol Glucoside: The second step is the addition of a rhamnose molecule to the glucose moiety of guaiacol glucoside. This reaction is catalyzed by a specific UGT, a 1,6-rhamnosyltransferase, which transfers a rhamnose from UDP-rhamnose to the 6-hydroxyl group of the glucose, forming the rutinoside linkage. This results in the formation of this compound.
The phenylpropanoid pathway is responsible for the biosynthesis of a vast array of secondary metabolites in plants, including the precursors of guaiacol. awri.com.au The regulation of this pathway and the subsequent glycosylation steps are often linked to the plant's response to stress. awri.com.au
Enzymatic Transformations of this compound
The primary enzymatic transformation of this compound is its hydrolysis back to free guaiacol and the disaccharide rutinose. This reaction is catalyzed by glycoside hydrolases, specifically rutinosidases and, in some cases, a combination of β-glucosidases and α-rhamnosidases.
Odorless glycosides like this compound can be converted into volatile and odorous phenols through enzymatic hydrolysis during processes like fermentation, aging, or even in the saliva upon consumption. acs.org
Substrate Specificity and Kinetic Parameters of Relevant Hydrolases
The efficiency of this compound hydrolysis is dependent on the specific enzymes involved, their substrate specificity, and their kinetic properties.
Substrate Specificity
Rutinosidases (α-L-rhamnopyranosyl-(1→6)-β-D-glucosidases): These enzymes exhibit high specificity for the β-rutinoside linkage. researchgate.net They can directly cleave the glycosidic bond between the aglycone (guaiacol) and the rutinose moiety. For instance, a rutinosidase from Aspergillus niger has been studied for its ability to hydrolyze various rutinosides. researchgate.net Research on a rutinosidase from Stilbella fimetaria indicated high specificity towards 7-O-linked flavonoid β-rutinosides, and it did not act on 3-O-β-rutinosides or neohesperidosides. researchgate.net This suggests that the position of the rutinoside linkage on the aglycone is a critical determinant of substrate specificity.
β-Glucosidases: These enzymes hydrolyze β-glucosidic bonds. While they cannot directly hydrolyze the rhamnose-glucose bond in rutinose, they can act on guaiacol glucoside, the precursor to this compound. Some broad-specificity β-glucosidases may exhibit some activity towards rutinosides, although typically less efficiently than dedicated rutinosidases. For example, a β-glucosidase from vanilla beans showed a higher affinity (lower K_m) for p-nitrophenyl-β-D-glucopyranoside compared to glucovanillin, indicating a preference for certain aglycones. researchgate.net
α-Rhamnosidases: These enzymes are required to cleave the α-rhamnosidic bond between rhamnose and glucose in the rutinose disaccharide, but only after the rutinose has been cleaved from the aglycone by a rutinosidase or if a β-glucosidase has first removed the glucose from a different glycoside structure.
Kinetic Parameters
The kinetic parameters, Michaelis constant (K_m) and maximum reaction velocity (V_max), provide insights into the affinity of an enzyme for its substrate and its catalytic efficiency. While specific kinetic data for the hydrolysis of this compound is limited, data from related substrates and enzymes offer valuable comparisons.
| Enzyme Source | Substrate | K_m (mM) | V_max (µmol/min/mg or nkat/mg) | Reference |
| Commercial β-glucosidase | p-Nitrophenyl-β-D-glucopyranoside | 0.22 (free), 0.21 (immobilized) | 2.52 (free), 3.35 (immobilized) µmol/min/mg | frontiersin.org |
| Aspergillus niger | p-Nitrophenyl-β-D-glucopyranoside | - | - | |
| Grifola frondosa | p-Nitrophenyl-β-D-glucopyranoside | - | 9.70 µ g/min | scirp.org |
| Lentinula edodes | p-Nitrophenyl-β-D-glucopyranoside | 719 µM | - | scirp.org |
| Auricularia auricular | p-Nitrophenyl-β-D-glucopyranoside | 0.47 µM | - | scirp.org |
| Tartary buckwheat | Rutin (B1680289) | ~0.12 | ~620 nkat/mg | globalsciencebooks.info |
| Tartary buckwheat | Isoquercitrin | ~1.1 | ~67 nkat/mg | globalsciencebooks.info |
| Vanilla bean β-glucosidase | p-Nitrophenyl-β-D-glucopyranoside | 1.1 | 4.5 µkat/mg | researchgate.net |
| Vanilla bean β-glucosidase | Glucovanillin | 20.0 | 5.0 µkat/mg | researchgate.net |
| Debaryomyces vanrijiae | p-Nitrophenyl-β-D-glucoside | 1.07 | 47.6 µmol/min/mg | researchgate.net |
| Aspergillus niger | p-Nitrophenyl-β-D-apiofuranoside | 3.3 | - | researchgate.net |
| Enzyme from grape/wine | p-Nitrophenyl-β-rutinoside | 1.69 | 275 nkat/mg | researchgate.net |
The data in the table illustrates that K_m and V_max values can vary significantly depending on the enzyme source and the specific substrate. For instance, the rutinosidase from Tartary buckwheat shows a much higher affinity (lower K_m) and catalytic efficiency (higher V_max) for rutin compared to isoquercitrin, highlighting its substrate specificity. globalsciencebooks.info Similarly, the β-glucosidase from vanilla beans has a much higher affinity for the synthetic substrate p-nitrophenyl-β-D-glucopyranoside than for the natural substrate glucovanillin. researchgate.net An enzyme preparation from grape and wine demonstrated a K_m of 1.69 mM and a V_max of 275 nkat/mg for p-nitrophenyl-β-rutinoside, providing an indication of the kinetic parameters for a rutinosidase acting on a rutinoside substrate. researchgate.net
Isolation and Purification Methodologies for Academic Research on Guaiacol Rutinoside
Extraction Techniques from Diverse Botanical Matrices
The initial step in isolating guaiacol (B22219) rutinoside involves its extraction from plant material, most notably grape berries and leaves. acs.orgnih.gov The choice of extraction technique is pivotal and is influenced by the chemical nature of the compound and the matrix itself.
Solvent-Based Extraction Approaches
Traditional solid-liquid extraction methods are commonly employed for the recovery of phenolic compounds, including glycosides like guaiacol rutinoside. nih.gov The selection of an appropriate solvent system is crucial for maximizing extraction efficiency.
The polarity of the solvent plays a significant role, and often a mixture of organic solvents and water is used to enhance the extraction of polar compounds like glycosides. nih.gov For instance, methanolic extracts of wine have been used to identify various glycosides. mdpi.com Research has also explored the use of different solvents such as acetone, ethanol (B145695), and ethyl acetate (B1210297) in the extraction of phenolic compounds. nih.govmdpi.com The efficiency of these extractions is dependent on several factors including temperature, extraction time, and the ratio of solvent to the solid sample. nih.gov In a study on smoke-exposed grapes, an optimized extraction procedure utilized a 20% methanol (B129727) in water solution at 80°C for 60 minutes to effectively extract volatile phenol (B47542) glycosides, including this compound. nih.gov
Hydrophobic deep eutectic solvents (HDESs) have been investigated as an alternative for the liquid-liquid extraction of phenolic compounds, including guaiacol, from aqueous solutions. researchgate.net
| Botanical Matrix | Solvent System | Key Findings |
| Grapes (smoke-exposed) | 20% Methanol in water | Optimized for the extraction of volatile phenol glycosides. nih.gov |
| Wine | Methanol | Used for the identification of various glycosides. mdpi.com |
| Aqueous Solution | Hydrophobic Deep Eutectic Solvents (HDESs) | Investigated for liquid-liquid extraction of guaiacol. researchgate.net |
Advanced Extraction Methods (e.g., Solid-Phase Extraction)
Solid-Phase Extraction (SPE) is a widely used technique for the sample preparation and purification of analytes from complex mixtures. awri.com.au It is particularly useful for concentrating and cleaning up extracts prior to chromatographic analysis. An adaptation of the glycosyl-glucose (GG) assay incorporates SPE for the quantification of glycosylated guaiacol. awri.com.au This indicates the utility of SPE in isolating or enriching fractions containing guaiacol glycosides from grape-derived samples.
Advanced "green" extraction techniques are also gaining prominence for their efficiency and reduced environmental impact. urfu.ru These include:
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer. urfu.ru
Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and sample, accelerating the extraction process. urfu.ru
Supercritical Fluid Extraction (SFE): This technique often uses carbon dioxide in its supercritical state as a solvent. For more polar compounds like glycosides, a co-solvent such as ethanol or methanol is typically added to increase the polarity of the fluid. nih.gov
While the direct application of all these advanced methods specifically for this compound is not extensively documented in the provided context, their successful use for other phenolic glycosides suggests their potential applicability.
Chromatographic Separation Strategies for Isolation
Following extraction, chromatographic techniques are indispensable for the separation and purification of this compound from the complex mixture of extracted compounds.
High-Performance Liquid Chromatography (HPLC) for Fractionation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and fractionation of phenolic glycosides. researchgate.net Coupled with mass spectrometry (MS), HPLC-MS/MS has become a powerful tool for the identification and quantification of this compound in grape and wine samples. acs.orgawri.com.auresearchgate.net
In a typical HPLC setup for the analysis of smoke taint markers, a C18 column is often used with a gradient elution system involving two mobile phases, such as water with a small percentage of formic acid and a more organic solvent like acetonitrile (B52724) or methanol. This allows for the separation of compounds based on their polarity. For instance, a 15-minute chromatographic method was developed to quantify this compound using an LC-MS system. shimadzu.com
The use of Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution. etslabs.com UHPLC-MS/MS is employed for the quantitative analysis of a panel of smoke-derived glycosylated markers, including this compound. etslabs.com
| HPLC Method | Column | Mobile Phase (Example) | Detection | Application |
| HPLC-MS/MS | C18 | Water with formic acid, Acetonitrile/Methanol | Mass Spectrometry | Identification and quantification of this compound in grapes and wine. acs.orgawri.com.auresearchgate.net |
| LC-MS | Not specified | Not specified | Triple Quadrupole MS | Quantification of this compound in wine samples. shimadzu.com |
| UHPLC-MS/MS | Not specified | Not specified | Triple Quadrupole MS | Measurement of glycosylated smoke markers in grape juice. etslabs.com |
Preparative and Semi-Preparative Chromatography
For the isolation of pure compounds for structural analysis or as analytical standards, preparative and semi-preparative HPLC are employed. tugraz.at These techniques use larger columns and higher flow rates than analytical HPLC to handle larger sample loads.
In a study on Riesling wine aroma compounds, glycosidic fractions were isolated and then fractionated using preparative HPLC. tugraz.at The collected fractions were then concentrated for further analysis. tugraz.at Similarly, preparative liquid chromatography has been successfully used to isolate methyl salicylate (B1505791) glycosides from Gaultheria procumbens leaves, a process that could be adapted for this compound. mdpi.com High-Speed Counter-Current Chromatography (HSCCC) is another preparative technique that has been used to isolate flavonoid glycosides and could be a potential method for purifying this compound. nih.gov
Concentration and Desalting Techniques for Sample Preparation
After extraction and prior to final analysis or purification, it is often necessary to concentrate the sample and remove salts or other interfering substances.
Concentration of fractions collected from preparative chromatography is a standard procedure, often achieved by evaporating the solvent to dryness under reduced pressure. tugraz.at The dried residue is then reconstituted in a smaller volume of a suitable solvent, such as water or methanol. tugraz.at
Desalting may be required, especially if buffer salts were used during extraction or chromatography. While specific desalting methods for this compound are not detailed in the provided search results, techniques like solid-phase extraction with appropriate sorbents can serve this purpose by retaining the analyte of interest while allowing salts to pass through.
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of Guaiacol Rutinoside
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules like guaiacol (B22219) rutinoside. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton framework of the molecule.
One-Dimensional NMR (¹H, ¹³C) for Structural Connectivity
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for establishing the basic structural connectivity of guaiacol rutinoside.
¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, the ¹H NMR spectrum would display characteristic signals for the aromatic protons of the guaiacol moiety, the methoxy (B1213986) group protons, and the numerous protons of the rutinose sugar component, which consists of a glucose and a rhamnose unit. The chemical shifts (δ) and coupling constants (J) of these protons are critical for assigning them to specific positions within the molecule. While specific data for this compound is not readily available in the provided search results, ¹H NMR data for the guaiacol aglycone is well-documented. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. In this compound, distinct signals would be observed for the carbons of the aromatic ring, the methoxy group, and the two sugar units. The chemical shifts of the anomeric carbons of the glucose and rhamnose units are particularly diagnostic for determining the nature of the glycosidic linkages. As with ¹H NMR, comprehensive ¹³C NMR data for the full this compound molecule is not detailed in the search results, but data for the guaiacol portion is available. chemicalbook.comusda.gov
Table 1: Representative NMR Data for the Guaiacol Moiety
Please note: This table represents typical chemical shifts for the guaiacol aglycone and is not the complete data for this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| OCH₃ | ~3.8 | ~56 |
| Aromatic CH | 6.8 - 7.2 | 110 - 122 |
| Aromatic C-O | 145 - 150 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
To unambiguously assign all proton and carbon signals and to determine the complete three-dimensional structure of this compound, two-dimensional (2D) NMR techniques are employed. mdpi.comprinceton.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. princeton.edu It is instrumental in tracing the proton-proton connectivities within the glucose and rhamnose rings and within the aromatic ring of the guaiacol moiety.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. princeton.edu This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton, and vice-versa.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (typically 2-4 bond) correlations between protons and carbons. princeton.eduresearchgate.net This technique is pivotal in determining the glycosidic linkages, for instance, by showing a correlation between the anomeric proton of the glucose unit and the carbon of the guaiacol moiety to which it is attached. It also confirms the connection between the rhamnose and glucose units in the rutinose disaccharide.
Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous structural assignment of this compound can be achieved. uni-duesseldorf.de
Mass Spectrometry (MS) Methodologies for Molecular and Fragment Analysis
Mass spectrometry is a key analytical technique that provides information on the molecular weight and elemental composition of this compound, as well as insights into its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Accurate Mass Determination
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules like glycosides without significant fragmentation. researchgate.net When coupled with a mass analyzer, ESI-MS can provide a highly accurate mass measurement of the intact this compound molecule. This is crucial for confirming the molecular formula. For example, this compound (C₂₀H₃₀O₁₁) would be expected to show a specific mass-to-charge ratio (m/z) corresponding to its protonated molecule [M+H]⁺ or other adducts. acs.org
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. acs.org This technique provides a "fingerprint" of the molecule and allows for the elucidation of its structural components.
In the case of this compound, MS/MS analysis would reveal characteristic fragmentation patterns. researchgate.net For instance, the glycosidic bonds are typically labile and would break to yield fragment ions corresponding to the loss of the rhamnose unit, the glucose unit, or the entire rutinose disaccharide, leaving the guaiacol aglycone. Specific mass transitions, such as m/z 450.2 > 147.0, have been used for the quantification of this compound. shimadzu.com Another study reported mass transitions for this compound at m/z 477.3/307.2, 477.3/163.2, and 477.3/103.1. acs.org This fragmentation data is invaluable for confirming the identity of the sugar units and their connection to the aglycone.
Table 2: Observed Mass Transitions for this compound in MS/MS Analysis
| Precursor Ion (m/z) | Product Ions (m/z) | Reference |
| 450.2 | 147.0 | shimadzu.com |
| 477.3 | 307.2, 163.2, 103.1 | acs.org |
High-Resolution Mass Spectrometry (HRMS) for Isomeric Differentiation (e.g., Orbitrap MS)
High-Resolution Mass Spectrometry (HRMS), particularly with analyzers like the Orbitrap, provides extremely accurate mass measurements, often to within a few parts per million (ppm). mdpi.comnih.gov This high mass accuracy allows for the confident determination of the elemental composition of a molecule, which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
While HRMS is excellent for confirming the elemental composition of this compound, its ability to differentiate isomers solely based on mass is limited, as isomers have the same molecular formula and thus the same exact mass. However, when coupled with liquid chromatography (LC), HRMS becomes a powerful tool for separating and identifying isomers. vitis-vea.de Different isomers of this compound (e.g., with different linkages between the sugar units or to the aglycone) would likely have different retention times on an LC column. The subsequent HRMS analysis of these separated isomers would then confirm that they share the same elemental composition while being structurally distinct. LC-Orbitrap MS has been used to study phenolic glycosides in various contexts. vitis-vea.denih.gov
Complementary Spectroscopic Techniques (e.g., UV-Vis, IR)
While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide the primary framework for the structural elucidation of this compound, complementary techniques such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy offer valuable, albeit broader, structural information. These methods are instrumental in confirming the presence of key chromophores and functional groups within the molecule, corroborating data from more complex spectroscopic analyses.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for identifying conjugated systems in a molecule. The guaiacol moiety of this compound, with its aromatic ring and oxygen-containing substituents, is the primary chromophore responsible for UV absorption. The glycosylation of the phenolic hydroxyl group with rutinose is expected to cause a hypsochromic shift (a shift to a shorter wavelength) of the primary absorption bands compared to the deprotonated guaiacol anion, a phenomenon commonly observed in phenolic glycosides.
While specific UV-Vis spectral data for isolated this compound is not extensively detailed in publicly available literature, the expected absorption maxima can be inferred from data on guaiacol and other phenolic rutinosides. Phenolic compounds typically exhibit two main absorption bands in the UV region. nih.govresearchgate.net For this compound, these bands would arise from the π → π* electronic transitions within the benzene (B151609) ring. The exact position of these maxima can be influenced by the solvent used for analysis. nih.gov
Expected UV-Vis Absorption Data for this compound
| Solvent System | Expected λmax Band I (nm) | Expected λmax Band II (nm) | Inferred Structural Origin |
| Methanol (B129727)/Water | ~270-280 | ~220-230 | π → π* transitions in the guaiacol aromatic ring |
This table is based on typical values for phenolic glycosides and related compounds, as specific data for isolated this compound is not widely published. The values represent the general regions where absorption is expected.
In chromatographic applications, such as High-Performance Liquid Chromatography (HPLC), a UV-Vis detector is commonly set at or near the absorption maximum of the analyte for optimal sensitivity. For phenolic compounds, a wavelength of around 280 nm is frequently used for detection. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound would be expected to show a combination of the characteristic absorption bands for the aromatic ring, the ether linkage, the numerous hydroxyl groups of the sugar moieties, and the C-O and C-H bonds.
Detailed research findings from Fourier-Transform Infrared (FTIR) spectroscopy of various phenolic compounds and glycosides allow for the prediction of the key vibrational bands for this compound. nih.govmdpi.comfrontiersin.org The spectrum would be dominated by a broad O-H stretching band from the sugar hydroxyls. The aromatic region would show characteristic C=C stretching and C-H bending vibrations.
Predicted Key Infrared (FTIR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Origin |
| 3500-3200 (broad) | O-H stretching | Hydroxyl groups of the rutinoside moiety |
| 3000-2850 | C-H stretching | Aliphatic C-H in sugar rings and methyl group |
| ~1600 and ~1500 | C=C stretching | Aromatic ring of the guaiacol moiety |
| ~1260 and ~1030 | C-O stretching | Aryl-alkyl ether and alcohol C-O bonds |
| Below 900 | C-H bending | Out-of-plane bending for substituted aromatic ring |
This table presents predicted data based on the known IR absorptions of guaiacol, rutinosides, and other phenolic glycosides. The exact peak positions and intensities would be confirmed by experimental analysis of a pure sample.
The combination of UV-Vis and IR spectroscopy provides a rapid and non-destructive method to confirm the general structural class of this compound, complementing the more detailed information provided by NMR and MS for complete structural elucidation.
Quantitative and Qualitative Analytical Methodologies for Guaiacol Rutinoside Research
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the direct analysis of guaiacol (B22219) rutinoside. This powerful technique allows for the separation, identification, and quantification of the intact glycoside without the need for derivatization.
Quantitative LC-MS/MS for Compound Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted method for the direct quantification of guaiacol rutinoside and other related phenolic glycosides. nih.gov This technique offers high selectivity and sensitivity, making it ideal for complex sample matrices like wine and grape extracts. In LC-MS/MS analysis, specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), are monitored. For this compound, a common transition monitored is m/z 450.2 > 147.0. shimadzu.com
This targeted approach allows for accurate quantification even at low concentrations. For instance, in the analysis of smoke taint markers in wine, LC-MS/MS methods have been developed to quantify this compound with high accuracy and linearity (R2 > 0.999). shimadzu.com However, a significant limitation of this approach is its reliance on the availability of commercial standards for calibration. nih.gov The complexity and diversity of glycosidic structures in natural products mean that not all relevant glycosides, including various isomers, may be commercially available, potentially leading to an incomplete profile of the glycosidic composition. nih.gov
A study comparing different analytical laboratories highlighted that while LC-MS/MS methods for glycosides are robust, results can vary, emphasizing the need for standardized protocols. awri.com.au
Table 1: Example of LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC System | Nexera HPLC system |
| Mass Spectrometer | LCMS-8050 triple quadrupole |
| Ionization Source | ESI |
| MRM Transition | 450.2 > 147.0 |
| Chromatographic Method Duration | 15 minutes |
This table is based on data from a study on smoke taint markers in wine. shimadzu.com
Ultra-High Performance Liquid Chromatography (UHPLC) Coupled to MS
The integration of ultra-high performance liquid chromatography (UHPLC) with mass spectrometry, particularly triple quadrupole (QQQ) or high-resolution mass spectrometry (HRMS) like Orbitrap, further enhances the analytical capabilities for this compound research. etslabs.cometslabs.comvitis-vea.de UHPLC systems utilize columns with smaller particle sizes, leading to higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. acs.org
UHPLC-MS/MS (QQQ) is a technique used by commercial laboratories for the routine analysis of this compound in wine, often as part of a panel for smoke glycosylated markers. etslabs.cometslabs.com This method provides high specificity and allows for the quantification of this compound in units of µg/L. etslabs.cometslabs.com
When coupled with HRMS, such as a qTOF (quadrupole time-of-flight) or Orbitrap, UHPLC becomes a powerful tool for both targeted and untargeted analysis. vitis-vea.deacs.org This allows for the accurate mass measurements of precursor and fragment ions, aiding in the identification of unknown glycosides and providing a more comprehensive profile of the nonvolatile components in a sample. acs.org For instance, a method using LC-HRMS was developed to quantify various volatile phenol (B47542) glycosides (VPGs), including this compound, in grapes and wine, reporting concentrations as guaiacol gentiobioside equivalents. vitis-vea.deajevonline.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrolyzed Aglycones
An alternative to the direct analysis of the intact glycoside is the indirect quantification of this compound by analyzing its aglycone, guaiacol, after hydrolysis. This approach utilizes gas chromatography-mass spectrometry (GC-MS), a standard technique for the analysis of volatile and semi-volatile compounds. nih.govacs.org The process involves cleaving the glycosidic bond to release the volatile phenol, which is then analyzed by GC-MS.
Methods for Volatile Aglycone Release via Acid Hydrolysis
Acid hydrolysis is a common method for releasing aglycones from their glycosidic precursors. nih.gov This procedure typically involves heating the sample in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). nih.gov The harsh conditions effectively cleave the glycosidic linkages, liberating the volatile phenols for subsequent GC-MS analysis. nih.govmdpi.com
Research has shown that hydrolysis with 1 N HCl or 1.25 N H2SO4 at 100°C for 60 minutes can efficiently cleave phenol glycosides in grape berry extracts. nih.gov However, it is important to note that the harshness of acid hydrolysis can potentially lead to the degradation of some of the released volatile phenols. nih.gov For example, while most key smoke taint-related phenols are tolerant to these conditions, some compounds like isoeugenol (B1672232) show very low recovery. nih.gov Furthermore, acid hydrolysis of samples might liberate volatile phenols from sources other than the specific glycoside of interest, which could be a consideration in complex matrices. mdpi.com Despite these limitations, acid hydrolysis followed by GC-MS is a widely used technique, particularly when direct analysis of the glycoside is not feasible. mdpi.com
Methods for Volatile Aglycone Release via Enzymatic Hydrolysis
Enzymatic hydrolysis presents a milder and more specific alternative to acid hydrolysis for the release of aglycones. nih.govnih.gov This method employs glycosidase enzymes that selectively cleave specific types of glycosidic bonds. For instance, β-glucosidases can be used to hydrolyze β-D-glucopyranosides. mdpi.comrsc.org
Recent studies have focused on developing tailored enzyme cocktails to achieve broad-spectrum hydrolysis of various phenolic glycosides, including this compound. nih.govacs.orgnih.gov One such study developed an enzyme cocktail that demonstrated comparable efficacy to acid hydrolysis in wine and grape matrices. nih.gov The enzymatic reaction is typically carried out under optimized conditions of temperature and pH (e.g., 37°C, pH 5.6) for a specific duration. nih.govrsc.org
The released volatile phenols are then quantified by GC-MS, often using headspace solid-phase microextraction (HS-SPME) for sample introduction. nih.govacs.org This enzymatic approach is considered a simpler, safer, and more affordable option compared to methods requiring harsh reagents. nih.govnih.gov It also minimizes the risk of artifact formation that can occur under harsh acidic conditions. ives-openscience.eu
Table 2: Comparison of Hydrolysis Methods for Guaiacol Release
| Method | Advantages | Disadvantages |
| Acid Hydrolysis | Broadly effective for cleaving various glycosidic bonds. nih.gov | Can be harsh, potentially degrading some released aglycones. nih.gov Lacks specificity. mdpi.com |
| Enzymatic Hydrolysis | Mild and specific reaction conditions. nih.gov Reduces risk of artifact formation. ives-openscience.eu Can be more affordable and safer. nih.govnih.gov | Enzyme activity can be matrix-dependent. Requires specific enzymes for different glycosidic linkages. nih.gov |
Stable Isotope Dilution Analysis (SIDA) for Absolute Quantification
Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for the absolute quantification of analytes, including this compound and its aglycone. ives-openscience.euresearchgate.net This technique involves adding a known amount of a stable isotope-labeled version of the analyte (internal standard) to the sample. The labeled internal standard behaves almost identically to the unlabeled analyte throughout the extraction, purification, and analysis process.
By measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry (either LC-MS/MS or GC-MS), precise and accurate quantification can be achieved, as it corrects for any sample loss or matrix effects during sample preparation and analysis. awri.com.auacs.org
For the analysis of this compound, a [2H4]-labeled analogue of guaiacol β-D-glucopyranoside has been used as an internal standard in LC-MS/MS based SIDA methods. researchgate.net For the analysis of the hydrolyzed aglycone by GC-MS, deuterated volatile phenols such as d3-guaiacol are employed as internal standards. nih.govmdpi.com SIDA is considered a gold-standard method for quantitative analysis due to its high precision and accuracy. ives-openscience.euresearchgate.net
Method Validation and Performance Characteristics in Research Contexts
The validation of analytical methods is a critical process in the scientific investigation of this compound, ensuring that the data generated are reliable, accurate, and reproducible. This is particularly important when dealing with complex matrices such as grapes and wine, where the presence of numerous other compounds can interfere with the analysis. researchgate.netresearchgate.net Method validation encompasses the systematic evaluation of several performance characteristics to demonstrate that a method is fit for its intended purpose.
Limits of Detection and Quantification in Complex Matrices
The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, these limits are heavily influenced by the analytical technique employed and the complexity of the sample matrix.
In the analysis of smoke taint markers in wine, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a commonly used technique. awri.com.au For instance, a method for the quantitative analysis of smoke-derived phenolic glycosides in grapes and wine using HPLC-MS/MS reported a limit of quantification of 1 μg/L for this compound. ives-openscience.eu Another study using a triple quadrupole LC-MS system to quantify smoke taint markers in wine demonstrated the ability to detect this compound at levels below 0.5 ng/mL. shimadzu.com The presence of matrix effects in complex samples like wine often necessitates the use of matrix-matched calibration curves to ensure accuracy at these low concentrations. researchgate.netshimadzu.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another technique employed, often after a hydrolysis step to release the guaiacol aglycone. awri.com.aunih.gov While this indirect approach can be effective, the LOD and LOQ are then specific to the aglycone. For example, a GC-MS method for related volatile phenols reported LODs and LOQs in the range of 1-2 µg/L and 5 µg/L, respectively. researchgate.net It is important to note that direct comparison between methods measuring the glycoside and those measuring the released aglycone can be challenging. awri.com.au
Table 1: Examples of Limits of Detection (LOD) and Quantification (LOQ) for this compound and Related Compounds in Wine
| Analytical Method | Analyte | Matrix | LOD | LOQ | Citation |
| HPLC-MS/MS | This compound | Wine | - | 1 µg/L | ives-openscience.eu |
| LC-MS/MS | This compound | Wine | <0.5 ng/mL | - | shimadzu.com |
| GC-MS | 4-ethylguaiacol | Wine | 1 µg/L | 5 µg/L | researchgate.net |
| GC-MS | 4-ethylphenol | Wine | 2 µg/L | 5 µg/L | researchgate.net |
| GC-MS | Guaiacol | Must/Wine | 1 µg/L | - | ucanr.edu |
This table is interactive. You can sort and filter the data.
Precision, Accuracy, and Robustness of Analytical Protocols
The precision of an analytical method refers to the closeness of agreement between independent test results obtained under stipulated conditions, often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy denotes the closeness of the mean of a set of results to the true value. Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
For this compound analysis, high precision and accuracy are paramount for reliable quantification. In a study validating an LC-MS/MS method for smoke taint markers, the accuracy for calibrators was reported to be between 80-120%, with linearity (R²) higher than 0.999 for all calibration curves. shimadzu.com The precision of methods for analyzing smoke-related phenols can be very high, with some GC-MS methods reporting a precision of less than 5% relative standard deviation. ucanr.edu Another study assessing a GC-MS method for volatile phenols reported a repeatability with a relative standard deviation of about 10%. researchgate.net A study validating a headspace-solid-phase microextraction (HS-SPME) GC-MS method for volatile phenols reported coefficient of variation (CV) values below 20%, which is considered acceptable for analytical robustness. nih.govacs.org
Inter-laboratory comparisons have highlighted the importance of standardized methods. While the analysis of free volatile phenols generally shows good alignment between laboratories, methods involving the hydrolysis of glycosides like this compound have demonstrated greater variability, suggesting that direct LC-MS/MS methods are more suitable for comparing results across different labs. awri.com.au The robustness of a method is crucial for its transferability and routine application. This includes assessing the impact of variations in parameters such as pH, temperature, and reagent concentration. For instance, the efficiency of acid hydrolysis for releasing aglycones can be significantly affected by the acid concentration and reaction temperature. nih.gov
Table 2: Performance Characteristics of Analytical Methods for this compound and Related Compounds
| Analytical Method | Analyte(s) | Performance Metric | Value | Citation |
| LC-MS/MS | This compound, 4-methylthis compound | Accuracy | 80-120% | shimadzu.com |
| LC-MS/MS | This compound, 4-methylthis compound | Linearity (R²) | >0.999 | shimadzu.com |
| GC-MS | Volatile Phenols | Precision (RSD) | <5% | ucanr.edu |
| GC-MS | 4-ethylguaiacol, 4-ethylphenol | Repeatability (RSD) | ~10% | researchgate.net |
| HS-SPME GC-MS | Volatile Phenols | Precision (CV) | <20% | nih.govacs.org |
This table is interactive. You can sort and filter the data.
Development and Application of Reference Standards and Internal Standards
The availability and use of high-purity reference standards and appropriate internal standards are cornerstones of accurate quantitative analysis. For this compound, the development of these standards has been a key area of research, driven by the need for reliable data in the context of food and beverage quality control.
Reference standards of this compound are essential for the calibration of analytical instruments and the validation of quantitative methods. acs.org The synthesis of these standards allows for the creation of calibration curves to accurately determine the concentration of the analyte in unknown samples. napagrowers.org Due to the complexity of glycosidic linkages, the synthesis of specific rutinosides can be challenging.
Internal standards are compounds that are added to a sample in a known amount before processing. They are used to correct for the loss of analyte during sample preparation and for variations in instrument response. mdpi.com For the analysis of this compound and related compounds, stable isotope-labeled internal standards are preferred because they have almost identical chemical and physical properties to the analyte but a different mass, allowing them to be distinguished by a mass spectrometer. mdpi.comresearchgate.net
Examples of internal standards used in the analysis of smoke taint markers include deuterated compounds such as d3-guaiacol, d4-guaiacol, d3-syringol, and d3-syringol gentiobioside. mdpi.comresearchgate.net The synthesis of these labeled compounds is a specialized process. mdpi.com The use of a single labeled internal standard to estimate all volatile phenol glycosides has been a practice in some studies due to the lack of authentic standards for every glycoside. nih.gov However, for the most accurate quantification, the use of a specific labeled internal standard for each analyte is ideal. napagrowers.org The development of a common list of glycosylated markers and the synthesis of their corresponding isotopic analogues have been a collaborative effort to enable more reproducible and comparable results between laboratories. napagrowers.org
Biological Significance and Ecological Roles of Guaiacol Rutinoside in Plants
Role in Plant Stress Response and Adaptations
The synthesis of guaiacol (B22219) rutinoside is a well-documented response to abiotic stress, particularly the exposure of plants to xenobiotics like volatile phenols (VPs) from smoke. mdpi.combiorxiv.org In events such as wildfires or prescribed burns, lignin (B12514952) in plant material undergoes thermal degradation, releasing VPs like guaiacol and cresols into the atmosphere. mdpi.combiorxiv.org These airborne compounds can be absorbed by plants, primarily through their leaves and fruit. researchgate.netresearchgate.net
Once absorbed, free VPs are toxic to plant cells. mdpi.com Their presence can trigger an oxidative stress response, which in turn induces the activity of enzymes involved in glycosylation. mdpi.com The conversion of guaiacol to guaiacol rutinoside is, therefore, an adaptive mechanism to mitigate chemical stress. biorxiv.orgawri.com.au Studies on grapevines (Vitis vinifera) have shown that exposure to smoke results in a significant accumulation of various VP glycosides, including rutinosides. mdpi.comresearchgate.net This response is part of a broader defense strategy, linked to the phenylpropanoid pathway, which is central to a plant's ability to manage stress. awri.com.au
Mechanisms of Detoxification and Compartmentalization in Plant Cells
The primary mechanism for neutralizing the threat posed by guaiacol is detoxification through glycosylation. biorxiv.orgresearchgate.net This biochemical process involves the attachment of a sugar moiety—in this case, the disaccharide rutinose—to the guaiacol molecule, forming the non-volatile and water-soluble this compound. hin.com.auwsu.edu
This conversion is catalyzed by a class of enzymes known as glycosyltransferases (GTs), specifically UDP-glycosyltransferases (UGTs). biorxiv.org These enzymes transfer a sugar group from an activated donor molecule to the acceptor guaiacol molecule. biorxiv.org Research has identified the upregulation of GT genes in grape berries following smoke exposure, which correlates with the accumulation of VP glycosides. biorxiv.org
The transformation serves several critical purposes for the plant cell:
Toxicity Reduction: Glycosylation renders the reactive and toxic guaiacol into a more stable and less harmful compound. mdpi.com
Volatility Change: The resulting this compound is non-volatile, unlike its precursor, preventing it from causing further damage within the gaseous cellular environment. hin.com.au
Compartmentalization: As a water-soluble conjugate, this compound can be sequestered and stored, likely within the cell's vacuole. mdpi.comwsu.edu This compartmentalization isolates the xenobiotic from sensitive metabolic processes in the cytoplasm.
This detoxification pathway is a sophisticated system that allows plants to manage exposure to harmful external chemicals (xenobiotics) by converting them into less toxic forms that can be safely stored. biorxiv.orgresearchgate.net
Table 1: Functional Comparison of Guaiacol and this compound in Plant Cells
| Characteristic | Guaiacol | This compound |
|---|---|---|
| Form | Free Volatile Phenol (B47542) | Non-Volatile Glycoside |
| Toxicity | High, damaging to cell structures | Low, stabilized form |
| Cellular Role | Xenobiotic stressor | Detoxified, stored compound |
| Metabolic Process | Absorbed from the environment | Synthesized internally via glycosylation |
| Storage | Transient in cytoplasm | Compartmentalized in vacuole |
Contribution to Plant Defense Systems Against Environmental Perturbations
The synthesis of this compound is an inducible defense mechanism, directly triggered by a specific environmental threat: chemical pollution from smoke. mdpi.comresearchgate.net When grapevines absorb smoke-derived volatile phenols, the plant's defense system is activated, leading to the rapid glycosylation of these compounds to prevent cellular damage. mdpi.combiorxiv.org This process is a key component of the plant's ability to defend itself against environmental perturbations.
The effectiveness of this defense system can be a measure of the plant's health. For example, a compromised plant may exhibit a reduced ability to produce these glycosides, making it more susceptible to the toxic effects of the volatile phenols. napagrowers.org The accumulation of this compound and other related glycosides in plant tissues, such as leaves and berries, serves as a biochemical marker of exposure to smoke and the successful deployment of a defense response. awri.com.au
Research has demonstrated that this is an active, enzymatic process. Glycosyltransferase enzymes capable of converting guaiacol into its glycosides have been identified in grapevine leaves, underscoring the role of leaves not only in absorbing the volatile phenols but also in actively metabolizing them as a defense strategy. researchgate.net
Chemotaxonomic Significance for Plant Classification and Phylogeny
While primarily a stress-response metabolite, the profile of guaiacol glycosides, including this compound, can have chemotaxonomic significance. Different plant species, and even different cultivars within a species, may exhibit distinct patterns in the types and concentrations of glycosides they produce, reflecting variations in their enzymatic machinery. mdpi.com
Studies comparing different grape varieties have revealed significant differences in their glycoside profiles after smoke exposure. researchgate.net For instance:
In smoke-exposed Viognier grapes, the most abundant glycosides were pentose-glucosides of guaiacol, while Cabernet Sauvignon grapes showed a greater increase in syringol glucosides and smaller increases in cresol (B1669610) rutinoside. researchgate.net
Comparisons between Shiraz and Muscat Gordo grape varieties also show differences in the relative abundance of specific glycosides like cresol rutinoside and guaiacol glucoside, which is attributed to variations in the glycosyltransferases present in each variety. mdpi.com
These distinct metabolic "fingerprints" suggest that the specific enzymes responsible for glycosylation are not uniform across all grape varieties. Therefore, the analysis of this compound and other related conjugates could serve as a chemotaxonomic tool to differentiate between closely related cultivars and potentially contribute to understanding their phylogenetic relationships.
Chemical Synthesis of Guaiacol Rutinoside and Its Analogues for Research Purposes
Strategies for Glycosidic Bond Formation
The cornerstone of synthesizing guaiacol (B22219) rutinoside is the formation of the glycosidic bond, which links the guaiacol moiety to the rutinose sugar. This is a critical step in carbohydrate chemistry that requires careful strategy to ensure high yield and correct stereochemistry. numberanalytics.com
Successful glycosidic bond formation hinges on several key factors: the choice of the glycosyl donor, the optimization of reaction conditions, and the mitigation of potential side reactions. numberanalytics.com
Glycosyl Donors: The glycosyl donor is the sugar molecule that has been modified with a leaving group at the anomeric position, making it reactive for nucleophilic attack by the glycosyl acceptor (in this case, guaiacol). The choice of donor influences both the reactivity and the stereochemical outcome of the glycosylation. Common types of glycosyl donors include:
Glycosyl Halides: These are highly reactive but can be prone to side reactions. numberanalytics.com
Thioglycosides: Valued for their stability and high reactivity when activated. numberanalytics.com
Glycosyl Trichloroacetimidates: Known for being highly reactive and stereoselective, though they require careful handling. numberanalytics.com
Glycosyl Phosphates: These donors are also highly reactive and versatile under various reaction conditions. numberanalytics.com
Reaction Conditions: Optimizing the reaction environment is crucial for achieving high yields. numberanalytics.com Key parameters include:
Solvent: The solvent can significantly affect reaction rate and yield. Dichloromethane, acetonitrile (B52724), and diethyl ether are commonly used. numberanalytics.com
Temperature: Reaction temperature impacts both the rate and the stereoselectivity. Lower temperatures often lead to higher stereoselectivity. numberanalytics.com
Activator: The choice of activator, such as N-iodosuccinimide/trifluoromethanesulfonic acid (NIS/TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is critical for initiating the reaction. numberanalytics.com
Challenges such as steric hindrance can be managed by using more reactive donors or by altering protecting group strategies to reduce spatial crowding around the reaction site. numberanalytics.com
| Factor | Considerations for Glycosidic Bond Formation |
| Glycosyl Donor | Choice impacts reactivity and stereochemistry (e.g., Thioglycosides, Glycosyl Halides, Trichloroacetimidates). numberanalytics.com |
| Glycosyl Acceptor | The nucleophile that attacks the donor (e.g., Guaiacol). |
| Activator | Promotes the reaction by activating the glycosyl donor (e.g., NIS/TfOH, TMSOTf). numberanalytics.com |
| Solvent | Influences reaction rate and solubility of reactants (e.g., Dichloromethane, Acetonitrile). numberanalytics.com |
| Temperature | Affects reaction kinetics and stereoselectivity; lower temperatures often favor a specific stereoisomer. numberanalytics.com |
| Protecting Groups | Used to mask reactive functional groups on the sugar to prevent unwanted side reactions. |
Preparation of Synthetic Reference Standards
The presence of guaiacol rutinoside is a key indicator of smoke exposure in grapes, which can lead to undesirable "smoke taint" in wine. hin.com.auawri.com.au To accurately quantify the concentration of this compound, analytical laboratories rely on pure, synthetic reference standards. The synthesis of this compound for this purpose involves the coupling of guaiacol with a protected rutinose derivative.
While specific, detailed synthetic procedures for this compound are often proprietary or documented in specialized literature, a general approach can be outlined based on established glycosylation methods. The synthesis would typically start with commercially available rutinose, which is a disaccharide composed of rhamnose and glucose. The rutinose must first be appropriately protected, leaving only the anomeric carbon available for activation, and then converted into a suitable glycosyl donor (e.g., a trichloroacetimidate (B1259523) or a thioglycoside). This activated sugar is then reacted with guaiacol in the presence of a promoter. The final step involves the removal of all protecting groups to yield the target compound, this compound.
Researchers have successfully synthesized related compounds, such as the β-D-glucopyranoside of guaiacol, for use in identifying glycoside conjugates in smoke-affected grapes. acs.orgacs.org Commercially, reference standards for this compound are available from chemical suppliers and are used for creating calibration curves in quantitative analyses. acs.org
| Component | Role in Synthesis | Example |
| Starting Sugar | The disaccharide backbone of the target molecule. | Rutinose |
| Protecting Groups | To prevent side reactions on the sugar's hydroxyl groups. | Acetyl (Ac) or Benzyl (B1604629) (Bn) groups |
| Glycosyl Donor | The activated sugar ready for coupling. | Rutinosyl trichloroacetimidate |
| Aglycone | The non-sugar component to be glycosylated. | Guaiacol |
| Promoter/Activator | To facilitate the glycosidic bond formation. | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) |
| Deprotection Reagent | To remove protecting groups and yield the final product. | Sodium methoxide (B1231860) (for acetyl groups) or Hydrogenolysis (for benzyl groups) |
Synthesis of Isotopically Labeled this compound for Tracer Studies
Isotopically labeled compounds are invaluable tools in analytical chemistry, particularly for quantification using isotope dilution mass spectrometry (IDMS). mdpi.com In the context of smoke taint analysis, isotopically labeled this compound, such as this compound-d3, serves as an ideal internal standard. acs.org Its chemical behavior is nearly identical to the non-labeled analyte, but its increased mass allows it to be distinguished by a mass spectrometer, ensuring highly accurate measurements. acs.orgacs.org
The chemical synthesis of isotopically labeled this compound generally follows the same pathway as its unlabeled counterpart. The key difference is the use of an isotopically labeled starting material. Typically, a labeled version of the aglycone, such as deuterium-labeled guaiacol (d3-guaiacol), is used. mdpi.comnih.gov This labeled guaiacol is then reacted with the protected, activated rutinose donor.
Studies have utilized various deuterium-labeled internal standards, including d3-guaiacol, d3-guaiacol β-D-glucoside, and d3-syringol gentiobioside, which were synthesized in-house or obtained commercially for quantitative analysis of smoke-related compounds in grapes and wine. mdpi.com
An alternative method for producing labeled glycosides involves in-vivo labeling. In one experiment, grape berries and leaves were exposed to a mixture of unlabeled (d0) guaiacol and deuterium-labeled (d3) guaiacol. acs.orgacs.org Subsequent analysis using LC-MS/MS revealed the presence of various guaiacol glycosides, including rutinosides, with a distinct isotopic doublet pattern, confirming that the plant's biochemical pathways had incorporated the labeled guaiacol. acs.orgacs.org
| Component | Role in Synthesis | Example |
| Isotopically Labeled Aglycone | The labeled non-sugar component. | Guaiacol-d3 acs.org |
| Glycosyl Donor | The activated sugar for coupling. | Peracetylated rutinosyl bromide |
| Coupling Reaction | Formation of the glycosidic bond. | Koenigs-Knorr reaction or Schmidt glycosylation |
| Final Product | The labeled reference standard. | This compound-d3 acs.org |
| Application | Use in advanced analytical techniques. | Internal standard for LC-MS/MS analysis acs.orgmdpi.com |
Future Research Directions and Methodological Advancements
Identification of Novel Enzymatic Systems in Guaiacol (B22219) Rutinoside Metabolism
The biosynthesis of guaiacol rutinoside in plants, particularly in grapevines (Vitis vinifera), is a defensive metabolic response to the uptake of atmospheric guaiacol. acs.org This process involves enzymatic glycosylation, a reaction catalyzed by glycosyltransferases (GTs). mdpi.com The formation of this compound is believed to be a multi-step process, likely initiated by the addition of a glucose molecule to guaiacol, followed by the attachment of a rhamnose unit to the glucoside intermediate. mdpi.com
Recent research has made significant strides in identifying the enzymes involved. The family 1 glycosyltransferases (GT1), specifically UDP-dependent glycosyltransferases (UGTs), are considered the primary candidates for mediating this transformation. biorxiv.org In response to smoke exposure, grapevines rapidly upregulate a suite of genes. Transcriptomic studies have identified specific smoke-inducible UGTs (VviSIUGTs) whose expression patterns correlate with the accumulation of guaiacol glycosides. biorxiv.org This suggests a targeted enzymatic response rather than a non-specific detoxification pathway.
Furthermore, research into the enzymatic hydrolysis of this compound provides indirect clues about its synthesis. By employing genome mining and sequence similarity networks, researchers have identified potent glycosidases, such as CbGglB-1 and AoryRut, that can efficiently cleave the glycosidic bonds of volatile phenol (B47542) rutinosides. nih.govacs.org Understanding the structure and specificity of these catabolic enzymes can inform the search for their synthetic counterparts. The stereospecific nature of these enzymatic reactions, as demonstrated in the synthesis of guaiacol-α-D-glucoside by amyloglucosidase from Rhizopus, underscores the highly regulated nature of this metabolic pathway. researchgate.netnih.gov
Table 1: Enzymatic Systems Implicated in Guaiacol Glycoside Metabolism
| Enzyme/Enzyme Family | Proposed Role | Method of Identification | Key Findings | Reference |
|---|---|---|---|---|
| Uridine Diphosphate-Dependent Glycosyltransferases (UGTs) | Catalyze the transfer of sugar moieties (glucose, rhamnose) to guaiacol. | Transcriptomics (RNA-seq), Gene Co-expression Network Analysis | Identified 12 smoke-inducible UGTs (VviSIUGTs) in grapevines with expression peaking one day after smoke exposure, correlating with glycoside accumulation. | biorxiv.org |
| Glycosyl-Hydrolase family 1 (GH1) | Hydrolysis (cleavage) of glycosidic bonds in guaiacol glycosides. | Genome Mining, Sequence Similarity Network (SSN) | Identification of potent glycosidases (e.g., CbGglB-1, AoryRut) capable of breaking down this compound, useful for analytical methods. | nih.govacs.org |
| Amyloglucosidase (from Rhizopus) | Synthesis of guaiacol-α-D-glucoside (a potential precursor to rutinoside). | Enzymatic Synthesis Experiment | Demonstrated the stereospecific glucosylation of guaiacol's phenolic hydroxyl group. | researchgate.netnih.gov |
Application of Advanced '-omics' Technologies (e.g., Glycomics, Metabolomics)
The complexity of guaiacol metabolism within plants necessitates a systems-level approach, for which '-omics' technologies are exceptionally well-suited. Metabolomics, particularly when coupled with mass spectrometry, has been the cornerstone of this compound research.
Metabolomics: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant platform for the targeted analysis of this compound and its related compounds. acs.orgmdpi.com These metabolomic studies have not only confirmed the presence of this compound in smoke-exposed grapes but have also identified a broader suite of glycoconjugates, including guaiacol glucoside, guaiacol pentose-glucoside, and guaiacol gentiobioside. mdpi.commdpi.commdpi.com This detailed profiling reveals a complex metabolic network for detoxifying volatile phenols.
Transcriptomics: RNA-sequencing (RNA-seq) has been instrumental in moving beyond metabolite identification to understanding the underlying genetic regulation. By comparing the transcriptomes of control and smoke-exposed grape tissues, researchers have pinpointed specific glycosyltransferase genes that are significantly upregulated, providing direct evidence of the genetic machinery involved in this compound biosynthesis. biorxiv.org These studies revealed that the plant's response is rapid, with gene expression peaking within 24 hours of exposure. biorxiv.org
Glycomics: While not always explicitly defined as such, the comprehensive analysis of the full spectrum of volatile phenol glycosides constitutes a form of glycomics. These studies demonstrate that the plant's glycosylation response is not limited to a single sugar conjugation but involves the creation of diverse disaccharides and even trisaccharides. mdpi.commdpi.com This glycomic diversity may have implications for the stability, sequestration, and subsequent release of volatile phenols during processes like fermentation.
Table 2: Application of '-Omics' Technologies in this compound Research
| '-Omics' Technology | Specific Application | Key Research Findings | Reference |
|---|---|---|---|
| Metabolomics | Identification and quantification of this compound and other glycoconjugates in grapes and wine using LC-MS/MS. | Confirmed this compound as a key smoke taint marker; identified a range of related compounds like pentose-glucosides and gentiobiosides. | acs.orgmdpi.com |
| Transcriptomics | Analysis of gene expression (via RNA-seq) in response to smoke exposure to identify candidate genes for biosynthesis. | Identified a set of smoke-inducible UGTs whose expression correlates with the timing of guaiacol glycoside accumulation. | biorxiv.org |
| Glycomics | Comprehensive profiling of the diverse range of sugar conjugates of guaiacol and other volatile phenols. | Revealed the formation of multiple di- and tri-saccharides, indicating a complex glycosylation network beyond simple rutinoside formation. | mdpi.commdpi.com |
Development of Innovative Analytical Platforms for High-Throughput Analysis
The demand for rapid and reliable detection of this compound, especially for quality control in the wine industry, is driving innovation in analytical platforms. The goal is to develop methods that are not only sensitive and specific but also high-throughput.
Current state-of-the-art analysis relies on LC-MS/MS systems. shimadzu.com Methodological advancements focus on reducing analysis time and improving quantification. For instance, chromatographic methods have been optimized to quantify this compound and other markers in as little as 15 minutes using triple quadrupole mass spectrometers with Multiple Reaction Monitoring (MRM). shimadzu.comfoodengineeringmag.com This approach provides high selectivity and sensitivity, enabling accurate quantification even in complex matrices like wine. foodengineeringmag.com
Looking forward, the development of high-throughput screening (HTS) systems for enzymatic activity holds promise. While developed for other enzyme classes, fluorescence-based HTS methodologies using Fluorescence-Activated Cell Sorting (FACS) could be adapted to screen vast libraries of mutant glycosyltransferases. nih.gov This would accelerate the discovery and engineering of enzymes with tailored specificities for either synthesizing or breaking down this compound, which could be used in bioremediation or as components of biosensors.
Another area of innovation is the sample preparation step. Methods using enzymatic hydrolysis with newly discovered, highly active glycosidases offer a milder and potentially more specific alternative to harsh acid hydrolysis for releasing free guaiacol from its glycosides before analysis by Gas Chromatography-Mass Spectrometry (GC-MS). acs.org This enzymatic approach could be integrated into automated, high-throughput workflows.
Table 3: Comparison of Analytical Approaches for this compound
| Analytical Platform/Method | Principle | Application in this compound Analysis | Advantage | Reference |
|---|---|---|---|---|
| LC-MS/MS with MRM | Chromatographic separation followed by mass spectrometric detection of specific parent-to-daughter ion transitions. | Direct quantification of intact this compound in grape and wine samples. | High sensitivity and specificity; rapid (15-min) methods available. | shimadzu.comfoodengineeringmag.com |
| Enzymatic Hydrolysis + GC-MS | Use of specific glycosidases to cleave the sugar moiety, followed by quantification of the released volatile guaiacol. | Indirect quantification by measuring total potential guaiacol. | Milder than acid hydrolysis, avoids harsh reagents, high specificity. | acs.org |
| Fluorescence-Based HTS (Future) | Screening of enzyme libraries based on the generation of a fluorescent signal upon successful reaction. | Directed evolution of glycosyltransferases for this compound synthesis or hydrolysis. | Enables ultra-high-throughput screening of millions of enzyme variants. | nih.gov |
Integrative Studies on this compound Dynamics Across Plant Developmental Stages
Understanding when and how this compound accumulates in plants is critical for both fundamental plant science and agricultural applications. Integrative studies that combine metabolic profiling with temporal analysis across different plant developmental stages are beginning to paint a detailed picture of these dynamics.
Research has shown that the accumulation of guaiacol glycoconjugates is a time-dependent process following exposure to guaiacol sources like smoke. Significant increases in concentration have been observed in grapes from one to seven days after exposure. mdpi.com Some studies suggest the glycosylation process can continue for over ten days. researchgate.net This temporal dynamic is crucial, as it defines the window for potential mitigation strategies in agriculture.
The profile and concentration of this compound also vary with the developmental stage of the fruit and among different plant varieties. For example, Sauvignon Blanc grapes have been shown to accumulate higher levels of this compound compared to other varieties under similar exposure conditions. mdpi.com Furthermore, the relative abundance of different glycoconjugates can shift as the fruit ripens and undergoes fermentation. In some cases, while pentose (B10789219) glucosides are dominant in mature grapes, rutinosides become the more abundant form in the resulting wine. mdpi.com Studies have also detected glycoside markers in grapes exposed to smoke pre-veraison, and these markers remain present through to harvest. awri.com.au These findings highlight that both the timing of exposure and the genetic background of the plant play a significant role in the final concentration of this compound.
Table 4: Research Findings on this compound Dynamics in Grapes
| Grape Variety | Developmental Stage / Time Point | Key Finding on this compound Dynamics | Reference |
|---|---|---|---|
| Cabernet Sauvignon | 1 to 7 days post-smoke exposure | Concentrations of key glycoconjugates, including rutinosides, increased significantly during this period. | mdpi.com |
| Merlot & Viognier | 3 to 14 days post-smoke exposure | Glycoconjugates were detected early, but significant increases occurred 12+ days post-exposure, suggesting a prolonged accumulation phase. | researchgate.net |
| Sauvignon Blanc | Post-exposure (excised bunches) | Showed elevated concentrations of this compound compared to Chardonnay and Semillon under identical conditions. | mdpi.com |
| Various | Pre-veraison vs. Harvest | Glycosides formed in pre-veraison grapes remained detectable at harvest, though concentrations varied across varieties. | awri.com.au |
| Cabernet Sauvignon | Post-fermentation (Wine) | The relative abundance of glycoconjugates shifted, with rutinosides of cresol (B1669610) and phenol becoming more prominent than in the initial grapes. | mdpi.com |
Compound Index
Q & A
Q. How can researchers ensure reproducibility of this compound studies across laboratories?
- Methodological Answer : Adopt the ARRIVE 2.0 guidelines for animal studies, detailing anesthesia, euthanasia, and randomization. Share raw data (e.g., ELISA plate reader outputs) in public repositories like Figshare. Collaborative ring trials using identical compound batches and protocols are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
